REACTION_CXSMILES
|
Br[CH:2]1[CH2:10][CH2:9][C:5]2[S:6][CH:7]=[CH:8][C:4]=2[C:3]1=[O:11].[Li+].[Br-]>CN(C=O)C>[S:6]1[CH:7]=[CH:8][C:4]2[C:3]([OH:11])=[CH:2][CH:10]=[CH:9][C:5]1=2 |f:1.2|
|
Name
|
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
BrC1C(C2=C(SC=C2)CC1)=O
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
[Li+].[Br-]
|
Name
|
Li2CO3
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
refluxed for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
evaporated under high vacuum
|
Type
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ADDITION
|
Details
|
After addition of ice water and cold 2M aqueous HCl solution the mixture
|
Type
|
EXTRACTION
|
Details
|
is extracted with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The organic layers are extracted with 2M NaOH
|
Type
|
EXTRACTION
|
Details
|
The product is extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layers are washed with saturated NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
S1C2=C(C=C1)C(=CC=C2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |